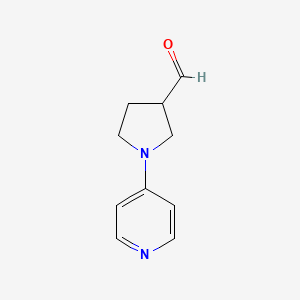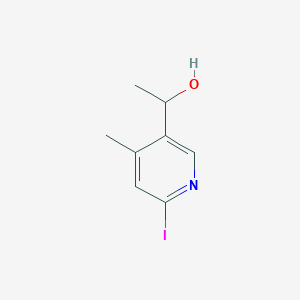
4-Methyl-2-(trifluoromethyl)-1H-imidazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(trifluoromethyl)-1H-imidazole-5-carbaldehyde is a heterocyclic organic compound that contains both an imidazole ring and a trifluoromethyl group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. The presence of the trifluoromethyl group imparts distinct electronic properties, making it valuable in pharmaceutical and agrochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(trifluoromethyl)-1H-imidazole-5-carbaldehyde typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylimidazole with trifluoromethylating agents can yield the desired compound. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(trifluoromethyl)-1H-imidazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated alcohols, carboxylic acids, and various substituted imidazole derivatives.
Scientific Research Applications
4-Methyl-2-(trifluoromethyl)-1H-imidazole-5-carbaldehyde has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(trifluoromethyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-(trifluoromethyl)benzoic acid
- 2-Methyl-4-(trifluoromethyl)phenylthiazole
Uniqueness
4-Methyl-2-(trifluoromethyl)-1H-imidazole-5-carbaldehyde is unique due to the combination of its imidazole ring and trifluoromethyl group. This combination imparts distinct electronic properties and reactivity, making it particularly valuable in the synthesis of complex molecules and in pharmaceutical research .
Properties
Molecular Formula |
C6H5F3N2O |
|---|---|
Molecular Weight |
178.11 g/mol |
IUPAC Name |
5-methyl-2-(trifluoromethyl)-1H-imidazole-4-carbaldehyde |
InChI |
InChI=1S/C6H5F3N2O/c1-3-4(2-12)11-5(10-3)6(7,8)9/h2H,1H3,(H,10,11) |
InChI Key |
IYZKDKGLZKVNDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Cyclopropyl-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11790590.png)
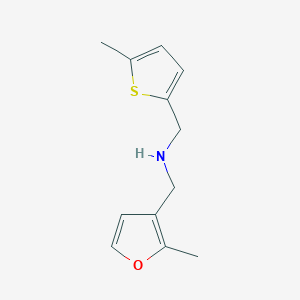
![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidine-4-carboxylic acid](/img/structure/B11790601.png)
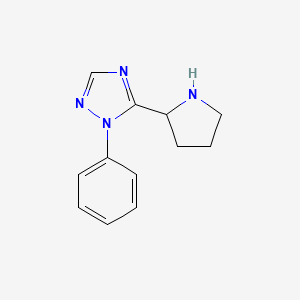


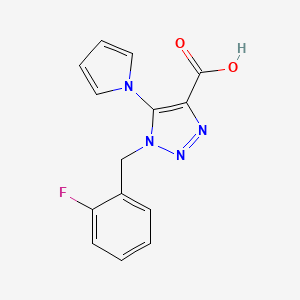
![3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B11790624.png)
